molecular formula C11H15NO3 B1308953 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid CAS No. 883542-33-4

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid

Cat. No.: B1308953
CAS No.: 883542-33-4
M. Wt: 209.24 g/mol
InChI Key: WFDYISHJAUCVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The furan ring, a five-membered aromatic ring with one oxygen atom, is attached to the piperidine ring via a methylene bridge

Preparation Methods

The synthesis of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with piperidine-3-carboxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents. Its unique structure allows for the development of novel drugs targeting various biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the construction of diverse chemical structures.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the development of new materials and chemicals, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by interacting with specific receptor sites, altering the receptor’s conformation and function. The molecular targets and pathways involved vary based on the specific biological system and application.

Comparison with Similar Compounds

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Furylmethyl)piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the furan ring attachment. It may exhibit different reactivity and biological activity due to this structural variation.

    1-Methyl-piperidine-3-carboxylic acid: This compound lacks the furan ring and has a methyl group instead. It serves as a useful comparison to highlight the unique properties imparted by the furan ring in this compound.

    1-(2-Cyanoethyl)piperidine-3-carboxylic acid: This compound contains a cyanoethyl group instead of the furan ring. It provides insight into how different substituents affect the compound’s chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDYISHJAUCVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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